

Technical Guide: Physicochemical Properties of 2-Bromobenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzo[d]thiazole-6-carbonitrile

Cat. No.: B1293148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the novel heterocyclic compound, **2-Bromobenzo[d]thiazole-6-carbonitrile**. A comprehensive search of available scientific literature and chemical databases indicates a lack of experimentally determined data for key physical properties such as melting point, boiling point, and solubility. This document summarizes the available computationally predicted data for this compound. Furthermore, it provides standardized, detailed experimental protocols for the determination of these fundamental physical properties, offering a practical guide for researchers initiating studies on this and other novel crystalline organic compounds. Due to the absence of published biological data, information on signaling pathways and related experimental workflows is not available at this time.

Introduction to 2-Bromobenzo[d]thiazole-6-carbonitrile

2-Bromobenzo[d]thiazole-6-carbonitrile is a substituted benzothiazole. The benzothiazole scaffold is a prominent heterocyclic core structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of a bromine atom at the 2-position and a carbonitrile group at

the 6-position suggests potential for unique chemical reactivity and biological interactions, making it a compound of interest for further investigation in drug discovery and materials science.

Physicochemical Properties

As of the date of this publication, no experimentally determined physical property data for **2-Bromobenzo[d]thiazole-6-carbonitrile** has been reported in the public domain. The following table summarizes the available computational and structural data obtained from chemical databases.^[1]

Property	Value	Source
Molecular Formula	C ₈ H ₃ BrN ₂ S	PubChem ^[1]
Molecular Weight	239.09 g/mol	PubChem ^[1]
Monoisotopic Mass	237.92003 Da	PubChem ^[1]
InChI	InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H	PubChem ^[1]
InChIKey	KFWDPZBAVFCLDB-UHFFFAOYSA-N	PubChem ^[1]
SMILES	<chem>C1=CC2=C(C=C1C#N)SC(=N)C2Br</chem>	PubChem ^[1]
Predicted XlogP	3.3	PubChem ^[1]

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with **2-Bromobenzo[d]thiazole-6-carbonitrile**, the following are detailed, standard methodologies for determining its key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.^{[2][3][4]} Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.^[2] Impurities tend to lower and broaden the melting range.^{[2][3]}

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the crystalline **2-Bromobenzo[d]thiazole-6-carbonitrile** is finely ground into a powder. The open end of a thin-walled capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the powder into the sealed end, to a height of 1-2 mm.^{[2][3][5]}
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.^[3] This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heat-transfer fluid like mineral oil.
- **Measurement:**
 - A rapid initial heating (e.g., 10°C/min) can be performed to determine an approximate melting range.^[5]
 - For an accurate measurement, the apparatus is cooled and then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.^[5]
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the range.^[5]

Boiling Point Determination

For a solid compound, the boiling point is typically measured at reduced pressure to prevent decomposition at high temperatures. The following describes a micro-scale method suitable for small sample quantities.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of the compound (less than 0.5 mL if melted) is placed in a small test tube or fusion tube.^[6] A capillary tube, sealed at one end, is inverted and

placed into the sample tube.[6][7][8]

- **Apparatus Setup:** The sample tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[6]
- **Measurement:** The side arm of the Thiele tube is gently and continuously heated.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[6][9]
- **Data Recording:** The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[6] The barometric pressure should also be recorded.[7]

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification (e.g., recrystallization), formulation, and designing biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]

Methodology: Qualitative Solubility Testing

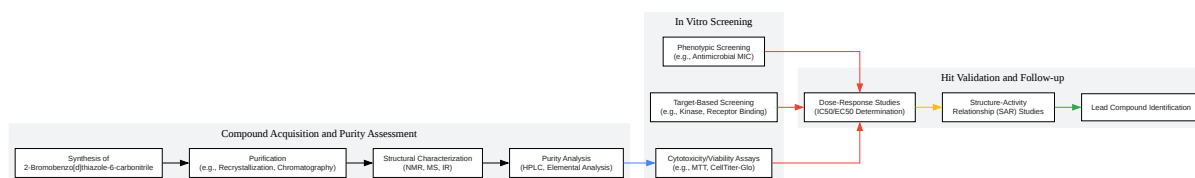
- **General Procedure:** In a small test tube, place approximately 25 mg of **2-Bromobenzo[d]thiazole-6-carbonitrile**. [11] Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition. [11] Observe whether the compound dissolves completely, is partially soluble, or is insoluble. [12][13]
- **Solvent Selection:** A standard panel of solvents should be used to classify the compound:
 - **Water:** To assess polarity and the presence of hydrophilic functional groups. [11]
 - **Diethyl Ether or Hexane:** To assess nonpolar character. [10][11]
 - **5% Aqueous Sodium Hydroxide (NaOH):** Solubility in this basic solution suggests an acidic functional group. [11][13]

- 5% Aqueous Sodium Bicarbonate (NaHCO_3): Solubility indicates a strongly acidic functional group.[11][13]
- 5% Aqueous Hydrochloric Acid (HCl): Solubility suggests a basic functional group, such as an amine.[11][13]
- Concentrated Sulfuric Acid (H_2SO_4): Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[13]

Signaling Pathways and Experimental Workflows

A thorough literature search did not yield any studies investigating the biological activity of **2-Bromobenzo[d]thiazole-6-carbonitrile**. Consequently, there is no information available on its potential interactions with cellular signaling pathways or established experimental workflows for its biological evaluation.

As this is a novel compound, the logical workflow for its initial biological characterization would be as follows:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion

2-Bromobenzo[d]thiazole-6-carbonitrile represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource by providing its known computed properties and outlining the necessary and detailed experimental protocols to determine its fundamental physical characteristics. The provided workflow for biological evaluation offers a strategic approach for future research into the potential therapeutic applications of this and related benzothiazole derivatives. Further experimental work is essential to fully characterize this compound and unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromobenzo[d]thiazole-6-carbonitrile (C₈H₃BrN₂S) [pubchemlite.lcsb.uni.lu]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. saltise.ca [saltise.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromobenzo[d]thiazole-6-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293148#physical-properties-of-2-bromobenzo-d-thiazole-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com